

Comparative Analysis of 2-Methylpyrimidine Analogues: A Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: 4-(Dimethoxymethyl)-2-methylpyrimidine

Cat. No.: B061294

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For researchers and scientists engaged in drug discovery and development, understanding the structure-activity relationship (SAR) of heterocyclic compounds is paramount. This guide provides a comparative analysis of a series of 2-methylpyrimidine analogues, focusing on their antidiabetic and antihyperlipidemic activities. The data presented is derived from a study that synthesized and evaluated novel 2-amino-4-(substituted phenylamino)-6-methylpyrimidine derivatives.

Data Summary of Biological Activity

The following table summarizes the *in vivo* antidiabetic and antihyperlipidemic activities of various 2-methylpyrimidine analogues. The percentage reduction in blood glucose and lipid levels was measured in Swiss albino mice after treatment with the test compounds.

Compound ID	R-group (Substitution on phenylamino ring)	% Blood Glucose Reduction	% Triglyceride Reduction	% Total Cholesterol Reduction	% LDL Reduction	% HDL Increase
S1	H	52.1	48.2	45.1	50.3	42.1
S2	4-OCH ₃	68.4	65.1	62.3	66.7	58.9
S3	4-Br	65.2	61.8	59.4	63.1	55.3
S4	4-Cl	60.3	57.4	54.8	58.2	51.7
S5	4-F	58.1	55.3	52.1	56.4	49.2
S6	2-NO ₂	45.7	42.1	39.8	43.5	36.4
S7	3-NO ₂	48.9	45.6	42.3	46.8	39.1
S8	4-NO ₂	55.2	51.9	48.7	53.1	46.5
Standard	Glibenclamide	72.5	-	-	-	-
Standard	Atorvastatin	-	70.2	68.5	71.4	62.3

From the data, it is evident that substitutions on the phenylamino ring at the 4-position significantly influence the biological activity. The compound with a methoxy group at the 4-position (S2) exhibited the most potent antidiabetic and antihyperlipidemic effects, comparable to the standard drugs glibenclamide and atorvastatin.^[1] Halogen substitutions at the 4-position (S3, S4, S5) also resulted in good activity, while nitro group substitutions (S6, S7, S8) led to a decrease in potency.^[1]

Experimental Protocols

General Synthesis of 2-amino-4-(substituted phenylamino)-6-methylpyrimidine derivatives (S1-S8)

A mixture of guanidine hydrochloride (0.1 mol), the appropriate substituted N-phenyl-3-oxobutanamide (0.1 mol), and sodium hydroxide (0.1 mol) in ethanol (30 mL) was refluxed for 6-8 hours.^[1] The reaction progress was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled, and the resulting solid was filtered, washed with water, dried, and recrystallized from ethanol to yield the final compounds.^[1] The structure of the synthesized compounds was confirmed using IR, ¹H-NMR, and mass spectroscopy.^[1]

In Vivo Antidiabetic Activity Assay

Healthy Swiss albino mice were fasted overnight and divided into groups. The control group received a vehicle (0.5% w/v sodium carboxymethyl cellulose). The standard group received glibenclamide (10 mg/kg body weight). The test groups were treated with the synthesized compounds (10 mg/kg body weight). Blood samples were collected from the tail vein at 0, 1, 3, 5, and 7 hours after drug administration. Blood glucose levels were estimated using a glucometer.

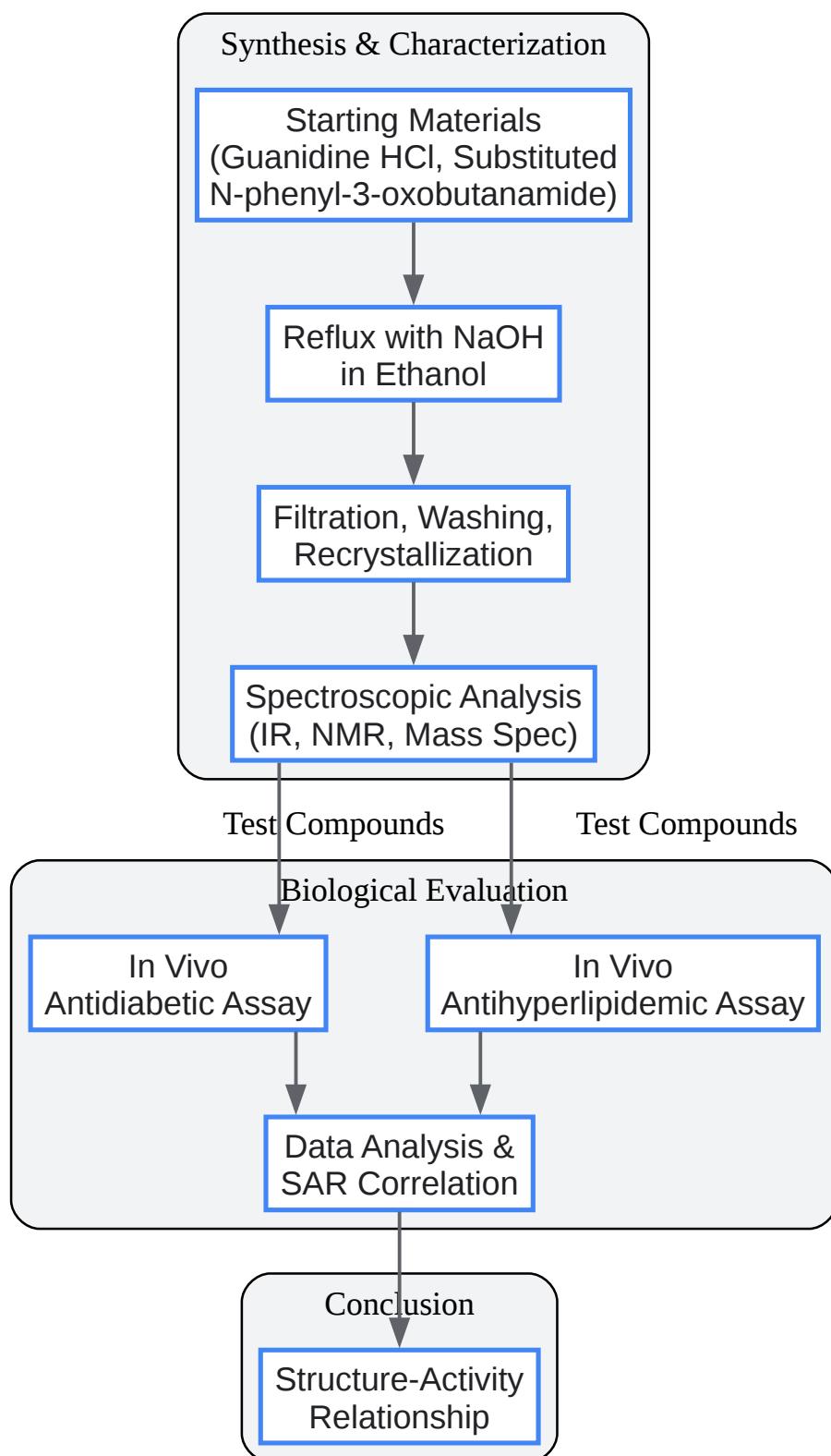
In Vivo Antihyperlipidemic Activity Assay

Hyperlipidemia was induced in Swiss albino mice by administering a high-fat diet for 21 days. The hyperlipidemic mice were then divided into groups. The control group received a vehicle. The standard group received atorvastatin (10 mg/kg body weight). The test groups were treated with the synthesized compounds (10 mg/kg body weight) for 7 days. On the 8th day, blood was collected by retro-orbital puncture, and serum levels of triglycerides, total cholesterol, LDL, and HDL were determined using standard enzymatic kits.

Visualizations

Experimental Workflow for SAR Study

The following diagram illustrates the general workflow followed for the synthesis and biological evaluation of the 2-methylpyrimidine analogues.

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Caption: Workflow for the synthesis and biological evaluation of 2-methylpyrimidine analogues.

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References

- 1. ijpsr.com [ijpsr.com]
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